molecular formula C11H13NO3 B8698297 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-8-methoxy- CAS No. 21440-99-3

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-8-methoxy-

Cat. No. B8698297
Key on ui cas rn: 21440-99-3
M. Wt: 207.23 g/mol
InChI Key: NIZXOVYCLLXMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713478B2

Procedure details

To a solution of 2-amino-3-methoxybenzoic acid (5 g, 30 mmol) in anhydrous THF (100 mL) was added at ambient temperature under a blanket of nitrogen methylmagnesium bromide (3.0 M in THF, 50 mL, 150 mmol). The reaction mixture was heated at 50° C. for 18 hours, cooled to rt, and treated with a saturated aqueous ammonium chloride solution (50 mL). Ethyl acetate (100 mL) was added and organic layer was separated, dried (MgSO4), and evaporated. The residue was dissolved in anhydrous THF (100 mL) and treated at ambient temperature under nitrogen with 1,1′-carbonyldiimidazole (5.4 g, 33 mmol). After 24 hours, the mixture was quenched with 1N aqueous hydrogen chloride solution (30 mL). Ethyl acetate (100 mL) was added, organic layer was separated, dried (MgSO4), and evaporated. The residue was purified by a silica gel column chromatography (hexane:ethyl acetate/3:1) to afford 8-methoxy-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one as white solid (3.5 g, 56%): MS (ESI) m/z 208 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
nitrogen methylmagnesium bromide
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:10]([O:11]C)=[CH:9][CH:8]=[CH:7][C:3]=1C(O)=O.[CH3:13][Mg]Br.[N].[Cl-].[NH4+].[C:19]([N:26]1[CH:30]=[CH:29]N=C1)(N1C=CN=C1)=[O:20].C1C[O:34][CH2:33]C1>C(OCC)(=O)C>[CH3:33][O:34][C:29]1[C:30]2[NH:26][C:19](=[O:20])[O:11][C:10]([CH3:2])([CH3:13])[C:9]=2[CH:8]=[CH:7][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1OC
Name
nitrogen methylmagnesium bromide
Quantity
50 mL
Type
reactant
Smiles
C[Mg]Br.[N]
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
5.4 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CUSTOM
Type
CUSTOM
Details
organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in anhydrous THF (100 mL)
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with 1N aqueous hydrogen chloride solution (30 mL)
ADDITION
Type
ADDITION
Details
Ethyl acetate (100 mL) was added
CUSTOM
Type
CUSTOM
Details
organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (hexane:ethyl acetate/3:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC1=CC=CC=2C(OC(NC21)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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